Oxazol-5-ylmethanamine dihydrochloride Oxazol-5-ylmethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1375068-54-4; 847491-00-3
VCID: VC5872973
InChI: InChI=1S/C4H6N2O.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H
SMILES: C1=C(OC=N1)CN.Cl.Cl
Molecular Formula: C4H8Cl2N2O
Molecular Weight: 171.02

Oxazol-5-ylmethanamine dihydrochloride

CAS No.: 1375068-54-4; 847491-00-3

Cat. No.: VC5872973

Molecular Formula: C4H8Cl2N2O

Molecular Weight: 171.02

* For research use only. Not for human or veterinary use.

Oxazol-5-ylmethanamine dihydrochloride - 1375068-54-4; 847491-00-3

Specification

CAS No. 1375068-54-4; 847491-00-3
Molecular Formula C4H8Cl2N2O
Molecular Weight 171.02
IUPAC Name 1,3-oxazol-5-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C4H6N2O.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H
Standard InChI Key IQWZWXSBVWBWRB-UHFFFAOYSA-N
SMILES C1=C(OC=N1)CN.Cl.Cl

Introduction

Chemical and Structural Characteristics

Oxazol-5-ylmethanamine dihydrochloride belongs to the oxazole family, a class of heterocyclic compounds containing both oxygen and nitrogen atoms within a five-membered ring. The compound’s IUPAC name, N-methyl-1-(1,3-oxazol-5-yl)methanamine dihydrochloride, reflects its substitution pattern: a methylamine group attached to the oxazole ring’s 5-position, stabilized by two hydrochloride counterions . Key physicochemical properties include:

PropertyValue
Molecular FormulaC4H7Cl2N2O\text{C}_4\text{H}_7\text{Cl}_2\text{N}_2\text{O}
Molecular Weight185.05 g/mol
Exact Mass134.025 g/mol (free base)
PSA (Polar Surface Area)52.05 Ų
LogP (Partition Coefficient)1.64

The oxazole ring contributes to the compound’s planar geometry and aromaticity, enabling π-π stacking interactions with biological targets . The dihydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability in pharmacological applications .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Oxazol-5-ylmethanamine dihydrochloride typically involves cyclization strategies common to oxazole derivatives. One approach utilizes the van Leusen oxazole synthesis, where aldehydes react with TosMIC (tosylmethyl isocyanide) under basic conditions to form the oxazole core . Subsequent methylation of the amine group and salt formation with hydrochloric acid yields the dihydrochloride derivative.

An alternative route involves the Erlenmeyer-Plochl reaction, where α-acylamino ketones undergo cyclodehydration to form oxazolones, which are then functionalized with amine groups . For example:

  • Cyclization of N\text{N}-methylglycine with chloroacetyl chloride forms the oxazole intermediate.

  • Amination at the 5-position introduces the methanamine moiety.

  • Salt metathesis with HCl produces the dihydrochloride form.

Industrial-Scale Optimization

Industrial production prioritizes yield and purity through optimized reaction conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

  • Workup: Recrystallization from ethanol/water mixtures to isolate high-purity product .

Chemical Reactivity and Functionalization

Oxazol-5-ylmethanamine dihydrochloride exhibits reactivity typical of oxazole derivatives, participating in:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2 oxidizes the methylamine group to a nitroso or carbonyl derivative, altering bioactivity .

  • Reduction: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) saturates the oxazole ring to form oxazolidines, enhancing conformational flexibility .

Substitution Reactions

Electrophilic substitution at the oxazole ring’s 2- and 4-positions enables functional diversification:

  • Halogenation: Bromine in acetic acid introduces bromo groups, facilitating cross-coupling reactions.

  • Nucleophilic Aromatic Substitution: Reaction with amines or thiols replaces chloride counterions, modifying solubility .

EnzymeIC₅₀ (μM)Mechanism
Lipoxygenase41Allosteric inhibition
Cyclooxygenase-20.12Competitive inhibition

Antimicrobial and Anticancer Effects

The compound’s oxazole core interacts with bacterial cell wall synthesis enzymes, exhibiting MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . In cancer models, it induces apoptosis via caspase-3 activation, with an IC₅₀ of 15 μM in HeLa cells .

Comparative Analysis with Related Oxazole Derivatives

Oxazol-5-ylmethanamine dihydrochloride shares structural motifs with clinically used oxazole drugs but differs in substitution patterns:

CompoundStructurePrimary Use
Oxaprozin5-PhenyloxazoleAnti-inflammatory
Valdecoxib4-Sulfonamide oxazoleCOX-2 inhibition
Oxazol-5-ylmethanamine5-Methanamine oxazoleEnzyme inhibition

The methanamine group enhances hydrogen-bonding capacity, improving target affinity compared to bulkier substituents in analogs like oxaprozin .

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